Cuprous arsenate
Description
Properties
CAS No. |
50400-19-6 |
|---|---|
Molecular Formula |
AsCu3O4 |
Molecular Weight |
329.56 g/mol |
IUPAC Name |
copper(1+);arsorate |
InChI |
InChI=1S/AsH3O4.3Cu/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 |
InChI Key |
PHLNFCDBUHHFDZ-UHFFFAOYSA-K |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Cu+].[Cu+].[Cu+] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Cuprous Arsenate Phases
Hydrothermal and Solvothermal Synthesis of Cuprous Arsenate
Hydrothermal and solvothermal synthesis are versatile methods that utilize elevated temperature and pressure in aqueous or organic solvents, respectively, to promote the crystallization of materials that are insoluble under ambient conditions. While detailed laboratory protocols for the direct hydrothermal synthesis of pure this compound (Cu(I) arsenate) are not extensively documented, the formation of various copper arsenate minerals in nature is closely linked to the action of arsenic-bearing hydrothermal fluids on primary copper sources. gamineral.org This natural analogue underscores the thermodynamic feasibility of forming copper arsenate phases under hydrothermal conditions.
The general principle of hydrothermal synthesis involves sealing the reactants (a copper salt and an arsenic source) in a vessel, such as an autoclave, with a solvent and heating it above the solvent's boiling point. The increased pressure and temperature enhance the solubility of precursors, facilitating reactions and promoting the growth of crystalline products. This method has been successfully applied to synthesize complex arsenates, such as NaZr₂(AsO₄)₃, and other copper-containing compounds like lindgrenite, where it allows for the formation of unique architectures such as hollow spheres. rsc.orgresearchgate.net
Solvothermal synthesis, the non-aqueous counterpart, offers additional control over the product's properties by varying the solvent. Notably, certain organic solvents can also act as reducing agents under solvothermal conditions. For instance, the reduction of Copper(II) to Copper(I) has been observed in an ethanol/water medium at 180 °C during the formation of coordination polymers. cmu.edu This suggests a viable pathway for producing this compound from more common Cu(II) precursors. The technique has been employed to create various copper(I) and silver(I) thioarsenates, demonstrating its utility in controlling the oxidation state and forming complex anionic frameworks. iaea.orgresearchgate.netnih.gov
Solid-State Reaction Pathways for this compound Formation
Solid-state reactions, often referred to as the ceramic method, involve the direct reaction of solid precursors at high temperatures to form a new solid product. sigmaaldrich.com This method is foundational in materials science for producing a wide range of inorganic compounds, including complex oxides. taylorandfrancis.com The process typically involves intimately mixing fine powders of the starting materials (e.g., copper oxides and arsenic oxides) in the desired stoichiometric ratio, often pelletizing the mixture to ensure good contact, and then heating it at elevated temperatures for extended periods. sigmaaldrich.comtaylorandfrancis.com The reaction proceeds through the slow diffusion of ions between the reacting particles. kocw.or.kr
Evidence for the viability of this pathway for copper arsenates comes from mineralogy. The natural copper arsenate mineral lammerite-β, Cu₃(AsO₄)₂, is known to form as a product of fumarolic reactions in volcanoes at temperatures between 400–650 °C. handbookofmineralogy.org This high-temperature environment, where reactive gases interact with solid precursors, is a natural analogue of a solid-state synthesis. handbookofmineralogy.orgarizona.edu
In the laboratory, solid-state reactions have been used to synthesize complex copper arsenates. A notable example is the synthesis of copper(II) tellurite (B1196480) arsenate, Cu₅(TeO₃)₂(AsO₄)₂, through high-temperature reactions of the constituent oxides. researchgate.net Furthermore, modern variations of this technique, such as mechanochemical synthesis using ball milling, offer a solvent-free, room-temperature route for producing copper(I) complexes, presenting a potential pathway for this compound formation that avoids the high energy consumption of traditional furnace heating. nih.govnih.gov
Precipitation and Co-Precipitation Techniques for this compound
Precipitation from an aqueous solution is a widely documented and effective method for synthesizing copper arsenate compounds. This technique involves mixing solutions of soluble copper salts (e.g., copper sulfate) and arsenate or arsenite precursors, leading to the formation of an insoluble product. The specific phase and crystallinity of the precipitate are highly dependent on reaction parameters such as pH, temperature, reactant concentrations, and molar ratios.
One extensively studied system involves the precipitation of a mono-phase crystalline copper arsenite, Cu(AsO₂)₂, by reacting a copper sulfate (B86663) solution with an arsenious solution prepared by dissolving arsenic trioxide in sodium hydroxide. imim.plresearchgate.net Detailed research has identified optimal conditions for achieving high yields and specific crystalline products. For instance, a mono-phase crystalline product with the formula Cu(AsO₂)₂ was synthesized at 90°C over 8 hours, yielding over 93% of both arsenic and copper from the solution. imim.pl
Control of pH is a critical factor in both selective precipitation of the desired product and the removal of impurities. A patented method describes a two-stage pH adjustment process: first, the pH is maintained between 1.8 and 2.2 at 60-100°C to precipitate sludge-forming impurities like iron arsenate and lead sulfate. After filtering these impurities, the pH of the remaining solution is raised to between 3.5 and 5.0 to precipitate the desired pure copper arsenate. google.com
The following table summarizes key findings from precipitation experiments for a copper arsenite phase:
| Parameter | Value | Resulting Phase/Yield | Source |
| Reaction Temperature | 20 °C | Product molar ratio Cu:As ≈ 5:4, Yield: 98.65% | imim.pl |
| Reaction Temperature | 90 °C | Mono-phase crystalline Cu(AsO₂)₂, tetragonal lattice | imim.pl |
| Reaction Time | 8 hours | Yields (As): 93.81%, Yields (Cu): 97.68% | imim.pl |
| NaOH Concentration | 1 mol/L | Key parameter for crystalline product formation | imim.pl |
| Molar Ratio n(Cu)/n(As) | 1:2 | Favors formation of Cu(AsO₂)₂ phase | imim.pl |
| pH for Impurity Removal | 1.8 - 2.2 | Precipitates iron, lead, antimony compounds | google.com |
| pH for Product Precipitation | 3.5 - 5.0 | Precipitates purified copper arsenate | google.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific studies labeled as "green synthesis of this compound" are limited, existing and proposed methodologies for producing copper arsenate incorporate several key green principles.
A significant approach involves waste minimization and process efficiency. One patented method for producing high-purity copper arsenate is designed as a zero-solid-discharge process. This is achieved by using high-purity raw materials and recycling reagents, such as ammonia, for subsequent batches, thereby preventing the generation of solid waste that would require disposal.
Another green strategy is the utilization of waste materials as precursors, aligning with the principles of a circular economy. There is growing interest in recovering copper from industrial waste streams, such as copper concentrates or electronic waste, to be used as a starting material. This not only reduces the need for virgin materials but also helps in remediating hazardous waste. For instance, processes are being developed to tackle the environmental issue of arsenic in copper concentrates by transforming it into more stable and less toxic arsenic compounds.
Furthermore, the development of solvent-free synthesis methods, such as the mechanochemical solid-state reactions mentioned previously, represents a significant advancement in green chemistry. These methods reduce reliance on organic solvents, minimize energy consumption compared to high-temperature furnace methods, and often lead to higher atom economy.
Controlled Crystallization and Morphological Control of this compound Nanostructures
The control of crystal size, shape (morphology), and phase is crucial as these characteristics dictate the material's properties and applications. For copper arsenates, achieving a crystalline, single-phase product is a primary goal of controlled crystallization. imim.pl This is typically managed by carefully adjusting synthesis parameters like temperature, reaction time, and reactant ratios during precipitation, as this allows for the formation of a mono-phase crystalline product with a specific tetragonal lattice structure. imim.pl
While research specifically detailing the morphological control of this compound nanostructures is not widely available, principles derived from the synthesis of other nanomaterials can be applied. Hydrothermal synthesis is a powerful tool for morphological control, enabling the creation of complex architectures like the hollow and prickly spheres observed in the synthesis of lindgrenite, a copper-containing mineral. researchgate.net Similarly, different morphologies (e.g., leaf, sheet, cube) of cobalt oxide have been achieved by adjusting hydrothermal synthesis conditions. rsc.org The formation of such structures is often governed by mechanisms like Ostwald ripening for hollow interiors and the intrinsic crystal growth habits of the material for surface features. researchgate.net
For nanoparticle synthesis, the goal is often to produce monodisperse particles with a specific shape. This is typically achieved by separating the nucleation and growth stages of crystallization. A rapid nucleation event creates a large number of small seeds, followed by a slower, controlled growth phase where precursors are added slowly to prevent new nucleation. The morphology can be influenced by capping agents or surfactants that selectively adsorb to certain crystal facets, inhibiting growth in one direction and promoting it in another, leading to anisotropic shapes like rods or plates. These principles, widely used for metallic copper and copper oxide nanoparticles, provide a theoretical framework for the potential future synthesis of this compound nanostructures with tailored morphologies.
Structural Elucidation and Crystallography of Cuprous Arsenate Compounds
Single-Crystal X-ray Diffraction Analysis of Cuprous Arsenate Polymorphs
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. For this compound, this technique has been instrumental in identifying and characterizing its various polymorphs.
One significant polymorph, Cu₃(AsO₄)₂, has been shown to crystallize in the monoclinic space group P2₁/c. cdnsciencepub.comresearchgate.net Detailed structural analysis reveals two distinct orthoarsenate anions within the unit cell, with average As-O bond lengths of 1.68 Å and 1.70 Å. cdnsciencepub.comresearchgate.net The copper ions in this structure exhibit five-fold coordination with oxygen atoms, forming distorted trigonal bipyramids. cdnsciencepub.commaterialsproject.org The Cu-O bond distances in these polyhedra vary, indicating a complex coordination environment. cdnsciencepub.commaterialsproject.org
Another polymorph, known as lammerite, also with the formula Cu₃(AsO₄)₂, crystallizes in the monoclinic space group P2₁/a. geoscienceworld.org This structure is characterized as a modulated close-packed arrangement. It features chains of octahedrally coordinated copper ions that are linked by arsenate tetrahedra and additional copper octahedra. geoscienceworld.org The modulation in the close-packed layers is attributed to the cooperative effect of Jahn-Teller distortions around the copper octahedra. geoscienceworld.org
A triclinic polymorph of Cu₃(AsO₄)₂ has also been identified, crystallizing in the P-1 space group. osti.gov In this structure, there are two inequivalent Cu²⁺ sites. One site features copper in a square co-planar geometry bonded to four oxygen atoms, while the other site shows copper in a distorted trigonal bipyramidal coordination with five oxygen atoms. osti.gov
The table below summarizes the crystallographic data for different this compound polymorphs.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters |
| This compound | Cu₃(AsO₄)₂ | Monoclinic | P2₁/c | a = 6.327 Å, b = 8.642 Å, c = 11.313 Å, β = 92.04° |
| Lammerite | Cu₃(AsO₄)₂ | Monoclinic | P2₁/a | a = 5.079 Å, b = 11.611 Å, c = 5.394 Å, β = 111.72° |
| This compound | Cu₃(AsO₄)₂ | Triclinic | P-1 | - |
Powder X-ray Diffraction Characterization of this compound Phases
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the purity of bulk samples. In the study of cuprous arsenates, PXRD is routinely used to characterize synthesized materials and natural minerals. The diffraction pattern obtained from a PXRD experiment serves as a fingerprint for a specific crystalline compound.
For instance, the synthesis of crystalline copper arsenate from high-arsenic-content dust from copper smelting resulted in main phases identified by XRD as CuHAsO₄·1.5H₂O and Cu₅As₄O₁₅·9H₂O. researchgate.net The PXRD patterns are compared with standard diffraction data from databases to confirm the phases present in a sample. ncl.ac.uk LeBail fitting, a whole-pattern fitting method, can be applied to PXRD data to refine lattice parameters and determine the phase purity of a sample. ncl.ac.uk
The technique is also crucial for studying the products of various chemical processes. For example, in the study of residues from the CESL (Cominco Engineering Services Ltd.) process for treating copper concentrates, PXRD was used to identify the crystalline phases present, although the strong signal from hematite (B75146) could mask the presence of arsenate phases. teck.com
The following table presents representative PXRD data for a this compound compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.6 | 5.68 | 45 |
| 28.5 | 3.13 | 100 |
| 31.8 | 2.81 | 60 |
| 45.5 | 1.99 | 35 |
| 56.6 | 1.62 | 25 |
Neutron Diffraction Studies for Light Atom Positioning in this compound Structures
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating light atoms, such as hydrogen (or its isotope deuterium), in a crystal structure. This is because neutrons scatter from atomic nuclei, and the scattering cross-section does not depend systematically on the atomic number, unlike X-rays which scatter from electrons.
While specific neutron diffraction studies focusing solely on this compound are not extensively documented in the provided search results, the principles of the technique are broadly applicable to copper oxide materials. For example, neutron scattering studies have been crucial in determining the magnetic structure of cupric oxide (CuO), confirming antiferromagnetic ordering and quantifying the ordered magnetic moment on the copper ions. aps.org Such studies on related cuprates, like the La-214 family of high-temperature superconductors, have revealed complex magnetic and charge ordering phenomena. mcmaster.ca
In the context of cuprous arsenates, particularly hydrated or hydroxyl-containing species, neutron diffraction would be invaluable for precisely determining the positions of hydrogen atoms and understanding the hydrogen bonding network, which plays a critical role in the stability and properties of these minerals. The development of advanced neutron scattering techniques, including neutron spin-polarization and -precession, offers the potential to separate spin and lattice contributions to scattering, providing even more detailed insights into the structure and dynamics of these materials. ornl.gov
Electron Diffraction and Microscopy (TEM, SEM) for Microstructure and Nanostructure of this compound
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), coupled with electron diffraction, provide high-resolution imaging and structural information at the micro- and nanoscale.
SEM is widely used to examine the morphology, or surface features, of this compound crystals and nanoparticles. For example, SEM analysis of copper oxide nanoparticles synthesized via a green route revealed a rugged surface with oval-shaped particles. mdpi.com
TEM offers even higher resolution, allowing for the visualization of the internal structure, including crystal defects and nanoparticles. Selected Area Electron Diffraction (SAED), a technique performed within a TEM, can be used to determine the crystal structure of individual nanoparticles. beilstein-journals.org For instance, in the study of pyrolyzed CCA (chromium, copper, and arsenic oxide)-treated wood, TEM and SAED were used to identify nanoparticles of Cr₂As₄O₁₂ and As₂O₃. psu.edu High-resolution TEM (HRTEM) can even reveal the lattice fringes of monocrystalline nanoparticles. psu.edu
In a study of copper-arsenic zoned hematite, high-angle annular dark field scanning transmission electron microscopy (HAADF-STEM) was used to characterize the distribution of copper and arsenic at the nanoscale, revealing the presence of discrete copper and copper-arsenic nanoparticles within the hematite matrix. mdpi.com
The table below outlines the applications of different electron microscopy techniques in the study of this compound.
| Technique | Information Obtained | Example Application |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape and size | Characterization of synthesized copper oxide nanoparticles. mdpi.com |
| Transmission Electron Microscopy (TEM) | Internal structure, crystal defects, nanoparticle imaging | Identification of arsenate nanoparticles in pyrolyzed wood. psu.edu |
| Selected Area Electron Diffraction (SAED) | Crystal structure of individual nanoparticles | Determining the crystal structure of annealed copper oxide nanoparticles. beilstein-journals.org |
| High-Angle Annular Dark Field (HAADF-STEM) | Nanoscale elemental distribution, nanoparticle identification | Characterizing Cu-As nanoparticles in hematite. mdpi.com |
Vibrational Spectroscopy (Raman, FTIR) for Bond Environments in this compound
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to the local chemical environment and symmetry of atomic groups, such as the arsenate (AsO₄)³⁻ anion.
The vibrational modes of a polyatomic molecule can be categorized into stretching and bending motions. libretexts.org For the tetrahedral (AsO₄)³⁻ ion, specific vibrational modes are expected. In aqueous solutions, the symmetric stretching vibration (ν₁) of the arsenate anion is observed around 810 cm⁻¹, which often overlaps with the asymmetric stretching mode (ν₃). akjournals.com The symmetric bending mode (ν₂) appears around 342 cm⁻¹, and the out-of-plane bending mode (ν₄) is found near 398 cm⁻¹. akjournals.com
In crystalline cuprous arsenates, the symmetry of the arsenate ion is often reduced due to coordination with copper atoms, leading to shifts in the vibrational frequencies and the activation of modes that might be inactive in the free ion. akjournals.com For example, in the Raman spectrum of the basic copper arsenate mineral euchroite, bands observed at 858 cm⁻¹ and in the range of 801-871 cm⁻¹ are assigned to the ν₁ and ν₃ stretching vibrations of the AsO₄ group, respectively. akjournals.comqut.edu.au The Raman spectra of different basic copper arsenate minerals, such as olivenite, cornubite, cornwallite, and clinoclase, show characteristic differences, particularly in the deformation regions, which can be used for their identification. researchgate.netgeoscienceworld.org
FTIR spectroscopy provides complementary information. In the study of chromated copper arsenate (CCA) treated wood, diffuse reflectance FTIR (DRIFT) indicated that the arsenate component reacts with the aromatic and carbonyl groups in the wood. tandfonline.com Attenuated Total Reflectance (ATR)-FTIR has also been used to investigate the speciation of arsenic in residues from metallurgical processes, as the vibrational bands for arsenate are distinct from those of other components like iron oxides. teck.com
The table below lists typical Raman and FTIR vibrational frequencies for the arsenate group in this compound compounds.
| Vibrational Mode | Description | Typical Raman Shift (cm⁻¹) | Typical FTIR Band (cm⁻¹) |
| ν₁ (A₁) | Symmetric Stretch | 810-860 | 800-850 |
| ν₂ (E) | Symmetric Bend | 330-380 | 340-400 |
| ν₃ (F₂) | Asymmetric Stretch | 800-890 | 750-880 |
| ν₄ (F₂) | Asymmetric Bend | 400-560 | 400-550 |
X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments of Copper and Arsenic in this compound
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local atomic structure and chemical state of a specific element within a material. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is sensitive to the oxidation state and coordination geometry of the absorbing atom. ias.ac.in By comparing the XANES spectrum of a sample to those of known standard compounds, the formal oxidation state of the element can be determined. For instance, XANES studies at the copper K-edge have been used to distinguish between Cu(I), Cu(II), and Cu(III) oxidation states in various compounds. ias.ac.in In the context of copper-arsenic minerals like enargite (Cu₃AsS₄), XANES at the Cu K-edge has been used to confirm the monovalent state of copper. schweizerbart.de Similarly, XANES at the As K-edge can differentiate between As(III) and As(V) oxidation states. schweizerbart.de
EXAFS provides information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. ias.ac.in The EXAFS signal arises from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise interatomic distances. For example, EXAFS has been successfully employed to determine Cu-O bond distances in various copper complexes and metal-metal bond lengths in copper carboxylates. ias.ac.in While specific EXAFS studies on simple this compound were not detailed in the search results, the technique is highly applicable for determining the local coordination environment of both copper and arsenic atoms in such compounds, providing data that is complementary to diffraction methods.
The combination of XANES and EXAFS makes XAS a valuable tool for characterizing the structure of non-crystalline or poorly crystalline materials containing this compound, as well as for studying the speciation of copper and arsenic in environmental and biological systems. unam.mx
Reactivity and Transformation Pathways of Cuprous Arsenate in Chemical Systems
Thermodynamic Stability and Phase Transitions of Cuprous Arsenate
The thermodynamic stability of copper arsenates is crucial for predicting their long-term behavior in different environments. While specific thermodynamic data for this compound (copper(I) arsenate) is scarce, studies on related copper arsenate compounds provide valuable insights. For instance, research on euchroite (Cu₂(AsO₄)(OH)·3H₂O) has determined its standard enthalpy of formation (ΔfH°) to be -1884.7 ± 4.7 kJ·mol⁻¹ and its standard Gibbs free energy of formation (ΔfG°) to be -1555.7 ± 4.8 kJ·mol⁻¹. schweizerbart.de Such data indicates that while these minerals can persist for long periods, they are often metastable with respect to other phases like olivenite. schweizerbart.de
Copper-arsenic compounds, in general, are known to be very stable, particularly in high-temperature, oxygen-deficient environments. mdpi.com The Cu-As binary system is complex, featuring several intermediate phases. cdnsciencepub.com For example, the Cu₃As phase is stable below approximately 340°C. cdnsciencepub.com The stability and transformation of these phases are dependent on temperature and the presence of other elements.
Phase transitions in copper arsenide systems have been a subject of study. The Cu₃As compound, for instance, was reported to have a high-temperature (HT) form and a low-temperature (LT) modification. mdpi.com However, more recent research has disputed the existence of a structural transition from the γ' to the γ form upon heating, instead identifying a first-order structural transition to a low-temperature superstructure at 243 K (−30 °C). mdpi.com
| Compound | Thermodynamic Parameter | Value |
| Euchroite (Cu₂(AsO₄)₀.₉₈(PO₄)₀.₀₂·3H₂O) | ΔfH° | -1884.7 ± 4.7 kJ·mol⁻¹ |
| Euchroite (Cu₂(AsO₄)₀.₉₈(PO₄)₀.₀₂·3H₂O) | ΔfG° | -1555.7 ± 4.8 kJ·mol⁻¹ |
| Euchroite (Cu₂(AsO₄)(OH)·3H₂O) | log Ksp | 4.19 |
This table presents thermodynamic data for euchroite, a copper arsenate mineral, providing an indication of the stability of such compounds. schweizerbart.de
Kinetic Aspects of Dissolution and Precipitation of this compound
The dissolution and precipitation kinetics of this compound are critical in determining the mobility of copper and arsenic in aqueous systems. The dissolution of arsenic-bearing copper minerals can be a slow process. For example, the dissolution of enargite (Cu₃AsS₄) in acidified ferric sulphate solutions is controlled by a surface reaction with an activation energy of 13.3 kcal/mole. tandfonline.com The rate of copper extraction from enargite increases with higher concentrations of ferric sulphate and sulphuric acid. tandfonline.com
The precipitation of arsenic from solutions is a common method for its removal. mdpi.com The formation of ferric arsenate surface precipitates on ferrihydrite has been observed, which can occur even when the bulk solution is undersaturated. acs.org This process is thought to involve the initial adsorption of arsenate followed by the formation of a three-dimensional ferric arsenate phase on the surface. acs.org The kinetics of arsenate adsorption and release can be slow, influenced by factors such as diffusion and the presence of heterogeneous adsorption sites. nih.gov
The presence of other ions can significantly affect these kinetic processes. For instance, increasing copper concentration has been shown to have a positive effect on the dissolution of arsenic from arsenic sulfide-containing materials. mdpi.com
Redox Chemistry of Copper and Arsenic within this compound Structures
The redox chemistry of copper and arsenic in this compound is complex, as both elements can exist in multiple oxidation states. Arsenic is typically found as arsenite (As(III)) or arsenate (As(V)), while copper can be present as cuprous (Cu(I)) or cupric (Cu(II)). The interconversion between these oxidation states is a key aspect of the compound's reactivity.
Inorganic arsenic's two biologically important oxidation states are As(V) (arsenate) and As(III) (arsenite). nih.gov The oxidation of As(III) to the less toxic As(V) is a critical process. In the presence of Cu(II) under neutral pH conditions and simulated solar irradiation, the photooxidation of As(III) can occur. nih.gov This process is attributed to a ligand-to-metal charge transfer (LMCT) and subsequent oxidation by Cu(III). nih.gov The light-induced LMCT process leads to the simultaneous oxidation of As(III) and reduction of Cu(II) to Cu(I). nih.gov The produced Cu(I) can then react with oxygen to generate reactive oxygen species, which further contribute to the oxidation of As(III). nih.gov
In smelting processes, the distribution of arsenic between matte, slag, and gas phases is heavily influenced by the redox conditions. mdpi.com Arsenic can be transferred into the slag as As₂O₃ and then reduced to elemental arsenic in the matte. mdpi.com
Photochemical Reactivity and Degradation Mechanisms of this compound
This compound can undergo photochemical reactions, particularly when exposed to ultraviolet (UV) light. The photochemical oxidation of As(III) to As(V) is a significant degradation pathway. This process can be enhanced by the presence of other substances, such as peroxydisulfate (B1198043) ions, which generate highly reactive sulfate (B86663) anion radicals upon UV irradiation. acs.orgresearchgate.net The intensity of the UV light is a primary factor in the dissociation of these oxidizing agents and, consequently, the rate of arsenic oxidation. acs.orgresearchgate.net
Interactions of this compound with Chelating Agents and Complexing Ligands
Chelating agents and complexing ligands can significantly influence the reactivity and mobility of this compound by forming soluble complexes with copper and arsenic. frontiersin.org Chelation involves the formation of two or more coordinate bonds between a polydentate ligand and a central metal atom. wikipedia.org
Various chelating agents have been studied for their ability to extract copper and arsenic from contaminated materials. Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent that can form stable complexes with metals. frontiersin.orgnih.gov Studies have shown that a 1% EDTA solution can remove a significant portion of copper and arsenic from treated wood. frontiersin.org Other organic acids, such as oxalic acid and citric acid, have also been found to be effective in mobilizing these elements. frontiersin.orgresearchgate.net The effectiveness of these agents depends on factors like pH. frontiersin.org For instance, oleic acid was highly effective at removing copper and arsenic at a pH of 2.0 but was ineffective at a pH of 5.0. frontiersin.org
The interaction of arsenic species with organic ligands, such as humic acid and salicylic (B10762653) acid, can also affect their behavior in aqueous systems. researchgate.net The binding affinity of arsenate (As(V)) with these ligands is generally stronger than that of arsenite (As(III)). researchgate.net
| Chelating Agent | Metal | Removal Efficiency | Conditions |
| 1% EDTA Solution | Copper | 60% | 24 hours |
| 1% EDTA Solution | Arsenic | 25% | 24 hours |
| Oleic Acid | Copper | 96% | pH 2.0, 2 days |
| Oleic Acid | Arsenic | 96% | pH 2.0, 2 days |
| Oxalic Acid & Bacillus Licheniformis | Copper | 78% | - |
| Oxalic Acid & Bacillus Licheniformis | Chromium | 97% | - |
| Oxalic Acid & Bacillus Licheniformis | Arsenic | 93% | - |
This table summarizes the effectiveness of different chelating agents in removing metals from various matrices, as reported in the literature. frontiersin.org
Solid-State Reactivity of this compound with Other Mineral Phases
The solid-state reactivity of this compound with other mineral phases is important in geological and industrial settings. In the synthesis of Cu₃AsS₄, the reaction proceeds stepwise, with intermediates such as the binary compounds CuS and As₄S₄ forming at lower temperatures. researchgate.net At higher temperatures, ternary compounds are formed, and the synthesis is complete at approximately 600°C. researchgate.net
In grinding and aging experiments, copper arsenides have been shown to react with sulfur, As₂S₃, and CuS to form metastable Cu₂As. researchgate.net The presence of other minerals can influence the stability and transformation of copper arsenates. For example, euchroite is known to be metastable with respect to olivenite, and pseudomorphs of other copper arsenate minerals after euchroite have been observed. schweizerbart.de
The interaction with iron-containing minerals is also significant. The co-precipitation of arsenate with ferric iron is a key process that affects arsenic mobility. mdpi.com The presence of phosphate (B84403) can compete with arsenate for sorption sites on iron oxyhydroxides, potentially altering the stability and transformation pathways of arsenate-bearing iron minerals. acs.org
Environmental Geochemistry and Speciation of Cuprous Arsenate
Occurrence and Distribution of Cuprous Arsenate in Natural and Anthropogenic Environments
This compound is not a common naturally occurring mineral. Instead, arsenic is more frequently found in over 150 different minerals, primarily as sulfides, arsenides, sulfoarsenides, and arsenites. britannica.com Common arsenic-bearing minerals include arsenopyrite (B74077) (FeAsS), realgar (As₄S₄), orpiment (As₂S₃), loellingite (FeAs₂), and enargite (Cu₃AsS₄). britannica.com Arsenic oxide is also a common form. britannica.com The average abundance of arsenic in the Earth's crust is approximately five grams per ton. britannica.com
The occurrence of compounds containing both copper and arsenic is often linked to anthropogenic activities, particularly mining and the use of wood preservatives. In the context of mining, copper-arsenic bearing minerals like enargite are processed, which can lead to the formation of various secondary arsenic and copper compounds in mine waste and surrounding soils. lyellcollection.orgnerc.ac.ukwikipedia.org For instance, in the vicinity of copper mines, elevated concentrations of both copper and arsenic have been observed in topsoil. lyellcollection.orglyellcollection.org A study of a copper mining area in Mongolia found copper concentrations as high as 4866 mg/kg and arsenic concentrations up to 52 mg/kg in soils from the industrial area. lyellcollection.org
One of the most significant anthropogenic sources of copper and arsenic in the environment has been the use of chromated copper arsenate (CCA) as a wood preservative. nih.govnih.govacs.org Although the specific compound "this compound" may not be the primary initial species, the interaction of copper, chromium, and arsenic from CCA-treated wood with the environment leads to a complex geochemistry where various copper-arsenic species can form. nih.govnih.gov
In some specific geological settings, such as the Långban iron and manganese mines in Sweden, a large number of rare arsenate minerals have been identified, formed by the reaction of arsenic acid with metal hydroxides at moderate to low temperatures. britannica.com While not specifically mentioning this compound, this highlights that under specific geochemical conditions, a wide variety of metal arsenates can form.
The distribution of arsenic in the environment is governed by a combination of natural processes like weathering and biological activity, and anthropogenic inputs. geoscienceworld.org Arsenic can be mobilized in the environment and its dispersion in water can be extensive, with concentrations varying considerably. geoscienceworld.org
Mobility and Transport Phenomena of Arsenic Species Derived from this compound in Aquatic Systems
The mobility and transport of arsenic species originating from copper-arsenic sources in aquatic systems are governed by a complex interplay of chemical, physical, and biological factors. mdpi.comrsc.org Once released into water, arsenic undergoes various biochemical reactions, and its transportation and distribution are dependent on its chemical form and interactions with the environmental matrix, particularly metal oxides. mdpi.com
Key Factors Influencing Mobility and Transport:
Redox Conditions: The oxidation state of arsenic is a primary determinant of its mobility. In oxidizing environments, arsenic predominantly exists as arsenate (As(V)), which tends to associate with solid phases. tandfonline.com Under reducing (anoxic) conditions, arsenate can be reduced to the more mobile arsenite (As(III)). researchgate.netosti.gov The mobilization of arsenic from sediments to the water column is often enhanced under anoxic conditions due to the decomposition of manganese and iron oxides that otherwise bind arsenic. mdpi.com
pH: The pH of the aquatic system significantly influences arsenic's mobility. The adsorption of arsenate generally increases at acidic pH and decreases at alkaline pH (above 8.5). osti.govresearchgate.net Changes in pH can also affect the surface charge of minerals, influencing their capacity to adsorb or desorb arsenic.
Adsorption/Desorption on Mineral Surfaces: Arsenic species, particularly arsenate, readily adsorb onto the surfaces of metal oxides like iron oxyhydroxides and manganese oxides. nih.govmdpi.com This process is a major control on arsenic mobility. nih.gov The presence of other ions can compete for adsorption sites, and changes in environmental conditions can lead to the desorption of arsenic back into the water column. osti.gov
Presence of Organic Matter: Dissolved organic matter (DOM) can affect arsenic mobility in several ways. It can form complexes with arsenic, potentially altering its transport characteristics. nih.gov DOM can also interact with mineral surfaces, modifying their capacity to adsorb arsenic. nih.gov
Interaction with Other Elements: The presence of other elements, such as copper, can influence arsenic's behavior. For example, the adsorption of arsenic onto soil can create a more negatively charged surface, which in turn can enhance the adsorption of cationic copper. nih.gov Conversely, the presence of ions like phosphate (B84403), which is chemically similar to arsenate, can compete for adsorption sites and increase arsenic mobility. researchgate.net
Adsorption and Desorption Processes of Arsenate and Copper on this compound Surfaces
While specific studies on adsorption and desorption processes directly on this compound surfaces are scarce, the behavior of arsenate and copper on related materials, such as cupric oxide (CuO) and iron oxides, provides significant insights.
The adsorption of both arsenate (As(V)) and copper (Cu(II)) is strongly pH-dependent. Generally, arsenate adsorption is favored at lower pH values, while copper adsorption increases at higher pH values. scielo.org.mx For instance, on iron oxide precipitates from acid mine drainage, arsenate adsorption is significant in the pH range of 4-10. scielo.org.mx
Studies on cupric oxide nanoparticles have shown effective removal of both arsenite (As(III)) and arsenate (As(V)) from water across a pH range of 6 to 10. researchgate.net Interestingly, X-ray photoelectron spectroscopy (XPS) analysis indicated that As(III) was oxidized to As(V) on the surface of the CuO nanoparticles before being adsorbed. researchgate.net The presence of other ions, such as phosphate, can inhibit the adsorption of arsenic due to competition for binding sites. researchgate.net
The interaction between arsenic and copper adsorption can be complex. Research has shown that the presence of arsenate in a solution can increase the amount of copper adsorbed on iron-oxide-coated sand. nih.gov This suggests that the adsorption of arsenate can modify the surface properties of the adsorbent, making it more favorable for copper binding. nih.gov
Desorption, the release of adsorbed species, can be triggered by changes in environmental conditions. For arsenic, an increase in pH above 8.5 can lead to desorption from mineral surfaces. osti.gov The reduction of arsenate (As(V)) to the more mobile arsenite (As(III)) is another key desorption pathway. osti.gov Mineral dissolution, particularly the reductive dissolution of iron and manganese (hydr)oxides under anaerobic conditions, can also release sorbed arsenic. researchgate.netosti.gov
The following interactive table summarizes the maximum adsorption capacities of arsenate and copper on various relevant materials.
| Adsorbent | Adsorbate | Maximum Adsorption Capacity (mg/g) | Reference |
| Cupric Oxide (nCuO) | As(III) | 26.9 | researchgate.net |
| Cupric Oxide (nCuO) | As(V) | 22.6 | researchgate.net |
| Bulk Cupric Oxide | As | 0.369 | researchgate.net |
| Al-TMC | As(V) | 80 | mdpi.com |
| Fe-TMC | As(V) | 77 | mdpi.com |
| Cu-TMC | As(V) | 31 | mdpi.com |
| Al-TMC | Phosphate | 93 | mdpi.com |
| Fe-TMC | Phosphate | 66 | mdpi.com |
| Cu-TMC | Phosphate | 17 | mdpi.com |
TMC refers to a type of biopolymer composite.
These data highlight that the efficiency of adsorption depends on the specific adsorbent material and the chemical species being adsorbed.
Biogeochemical Transformations of this compound in Sedimentary and Soil Environments
The biogeochemical transformations of copper-arsenic compounds like this compound in soils and sediments are complex processes driven by microbial activity and changing physicochemical conditions. researchgate.netum.eslidsen.com These transformations significantly influence the speciation, mobility, and bioavailability of both arsenic and copper.
A critical process is the reduction of arsenate (As(V)) to arsenite (As(III)), which is often microbially mediated. researchgate.netosti.gov This reduction increases the mobility of arsenic, as arsenite is generally less strongly adsorbed to mineral surfaces than arsenate. osti.gov This process is particularly prevalent under anaerobic (reducing) conditions that can develop in waterlogged soils and sediments. researchgate.net
The dissolution of minerals that host arsenic and copper is another key transformation. For example, under reducing conditions, the reductive dissolution of iron (hydr)oxides, which are major sinks for arsenic, can lead to the release of arsenic into the porewater. researchgate.netosti.gov
Microorganisms play a central role in the biogeochemical cycling of arsenic. um.eslidsen.com Some microbes can use arsenate as an electron acceptor in a process called dissimilatory arsenate reduction, which contributes to the mobilization of arsenic. researchgate.net Other microbial processes can include the methylation of arsenic, which can alter its toxicity and mobility. researchgate.net
The presence of organic matter in soils and sediments also influences these transformations. Organic matter can serve as an electron donor for microbial processes, including arsenate reduction. um.es It can also form stable complexes with arsenic, affecting its availability. um.es
The following table summarizes the key biogeochemical processes affecting copper-arsenic compounds in soils and sediments:
| Process | Description | Key Factors | Impact on Arsenic Mobility |
| Arsenate Reduction | The transformation of arsenate (As(V)) to arsenite (As(III)). | Anaerobic conditions, microbial activity. | Increases mobility. researchgate.netosti.gov |
| Reductive Dissolution of Iron (Hydr)oxides | The dissolution of iron minerals that have adsorbed or co-precipitated arsenic. | Anaerobic conditions, microbial activity. | Increases mobility. researchgate.netosti.gov |
| Sorption/Desorption | The binding and release of arsenic from mineral and organic matter surfaces. | pH, redox potential, presence of competing ions. | Variable. |
| Methylation | The biological addition of methyl groups to arsenic. | Microbial activity. | Can alter mobility and toxicity. researchgate.net |
In a study on CCA-contaminated soils, it was found that in organic soils, a significant proportion of the arsenic (average of 29% in highly organic soils) was present as arsenite, indicating that reduction of the original arsenate had occurred. nih.gov This highlights the importance of soil composition in driving these biogeochemical transformations.
Speciation Modeling and Geochemical Equilibria of this compound in Multi-Component Systems
Geochemical modeling is a powerful tool used to predict the chemical speciation and behavior of elements like arsenic and copper in complex environmental systems. scielo.org.mxraccefyn.co These models use thermodynamic data to calculate the distribution of different chemical species under various conditions of pH, redox potential, and solution composition. nerc.ac.ukscielo.org.mx
For systems containing this compound, speciation modeling can help to:
Predict the dominant aqueous species of arsenic (e.g., H₂AsO₄⁻, H₃AsO₃) and copper under different environmental conditions. geoscienceworld.org
Assess the saturation state of various minerals, indicating whether they are likely to precipitate or dissolve. nerc.ac.uk
Simulate the effects of adsorption and desorption processes on the mobility of arsenic and copper. scielo.org.mx
Several computer programs, such as PHREEQC and Visual MINTEQ, are commonly used for geochemical modeling. nerc.ac.ukresearchgate.net These models incorporate extensive thermodynamic databases that include data for a wide range of minerals and aqueous species. nerc.ac.uk
A key aspect of modeling the behavior of this compound is understanding the surface complexation reactions that control the adsorption of arsenic and copper onto mineral surfaces. scielo.org.mx Surface complexation models (SCMs) can provide a quantitative description of these processes. scielo.org.mx
For example, modeling of arsenic and copper immobilization by iron oxide precipitates from acid mine drainage has shown that these natural materials are effective at sequestering both elements. scielo.org.mx The modeling can also help to identify the specific surface complexes that are formed.
The following table presents an example of mineral phases that might be considered in a geochemical model for a system containing copper and arsenic.
| Mineral | Chemical Formula | Relevance |
| Olivenite | Cu₂(AsO₄)(OH) | A copper arsenate mineral. nerc.ac.uk |
| Conichalcite | CaCu(AsO₄)(OH) | A calcium-copper arsenate mineral. nerc.ac.uk |
| Scorodite | FeAsO₄·2H₂O | An iron arsenate mineral that can control arsenic solubility. nerc.ac.uk |
| Weillite | CaHAsO₄ | A calcium arsenate phase. nerc.ac.uk |
| Ferrihydrite | Fe(OH)₃ (approx.) | A common iron oxyhydroxide that strongly adsorbs arsenic. nih.gov |
| Goethite | α-FeO(OH) | A crystalline iron oxyhydroxide that adsorbs arsenic. |
It is important to note that the accuracy of geochemical models depends on the quality of the thermodynamic data used and the completeness of the conceptual model of the system. nerc.ac.ukscielo.org.mx Nevertheless, they provide a valuable framework for understanding and predicting the environmental fate of contaminants like this compound.
Advanced Materials Science Applications of Cuprous Arsenate Based Systems
Cuprous Arsenate as a Component in Photocatalytic Materials for Environmental Remediation
The potential of this compound as a photocatalytic material is an area of growing theoretical interest, though experimental studies remain limited. Photocatalysis is a process where a semiconductor material utilizes light energy to drive chemical reactions, often for the degradation of pollutants. diva-portal.org The effectiveness of a photocatalyst is largely determined by its ability to absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species to break down contaminants.
A key factor for a photocatalyst is its band gap, which dictates the wavelength of light it can absorb. Theoretical calculations and estimations suggest that this compound may possess a band gap energy between 1.0 and 1.5 eV. jim.or.jp This range is significant because it falls within the visible light spectrum, which constitutes the largest portion of solar radiation. Materials that can be activated by visible light are highly sought after for environmental remediation as they can harness solar energy more efficiently than materials that only respond to ultraviolet (UV) light.
While direct photocatalytic studies on Cu₃AsO₄ are not extensively documented, research on analogous compounds provides a basis for its potential. For instance, other metal arsenates, such as silver arsenate (Ag₃AsO₄), have been investigated as visible-light-driven photocatalysts for the degradation of organic dyes and other pollutants. researchgate.net The photocatalytic performance of these materials is linked to their electronic structure and the properties of the metal and arsenate ions. researchgate.net Given these precedents, this compound is a candidate for future research in the development of novel photocatalysts for water and air purification, contingent on the development of stable and efficient synthesis methods.
Exploration of Electronic and Optical Properties of this compound for Device Applications
The electronic and optical properties of this compound have been investigated primarily through theoretical studies, which predict characteristics suitable for advanced electronic and optoelectronic devices. First-principles calculations based on density functional theory (DFT) have been employed to model a hypothetical enargite-type crystal structure of Cu₃AsO₄ and predict its fundamental properties. researchgate.nettohoku.ac.jp
These theoretical investigations indicate that enargite-type this compound is expected to be a semiconductor with a direct band gap of approximately 1.0 to 1.2 eV. researchgate.net A direct band gap is highly advantageous for optoelectronic applications, such as light-emitting diodes and solar cells, as it allows for efficient absorption and emission of photons without the need for a change in momentum assisted by lattice vibrations.
Furthermore, calculations predict that this compound possesses a large optical absorption coefficient, comparable to that of established thin-film solar cell absorber materials like Cadmium Telluride (CdTe) and Gallium Arsenide (GaAs). researchgate.net A high absorption coefficient means that only a very thin layer of the material is required to absorb most of the incident sunlight, which is a significant advantage for manufacturing cost-effective and material-efficient devices. Theoretical models also suggest that both p-type and n-type conductivity could be achieved in Cu₃AsO₄ through appropriate doping strategies, a critical feature for the fabrication of semiconductor junctions. researchgate.net
Table 1: Theoretically Predicted Electronic and Optical Properties of Enargite-Type this compound
| Property | Predicted Value/Characteristic | Significance for Device Applications | Source |
| Crystal Structure | Enargite-type (Theoretical) | Provides framework for property calculations. | researchgate.net |
| Band Gap | 1.0 - 1.2 eV | Optimal for absorbing a broad range of the solar spectrum. | researchgate.net |
| Band Gap Type | Direct | Allows for efficient light absorption and emission. | researchgate.net |
| Optical Absorption | High; comparable to CdTe, GaAs | Enables use in thin-film devices, reducing material consumption. | researchgate.net |
| Conductivity | p-type and n-type achievable | Essential for creating p-n junctions, the basis of most semiconductor devices. | researchgate.net |
Integration of this compound in Composite Materials for Specific Functionalities
The integration of this compound into composite materials is a largely unexplored field of research. Currently, there is a lack of specific studies detailing the fabrication or characterization of this compound-based composites. However, based on the general principles of materials science, incorporating this compound into a matrix (such as a polymer, ceramic, or metal) could be a strategy to harness its predicted properties while enhancing its stability or introducing new functionalities.
For example, if this compound is developed as a photocatalyst, embedding it within a stable, porous support material could improve its recoverability from treated water and increase its active surface area. Similarly, for electronic applications, creating a composite could help in managing thermal properties, providing mechanical support, or tuning its interaction with other components in a device. As the synthesis and fundamental understanding of this compound advance, its use in composite materials may become a viable area for future investigation.
Application of this compound in Pigment Chemistry and Color Science
Historically, various copper-arsenic compounds have been used as pigments due to their vibrant colors. researchgate.net Well-known examples include Scheele's Green, which is chemically a copper(II) arsenite, and Emerald Green, a copper acetoarsenite. researchgate.net These pigments were used by artists in the 19th century but fell out of favor due to their extreme toxicity.
While there is less specific documentation on the widespread historical use of this compound (Cu₃AsO₄) as a pigment compared to its copper(II) counterparts, its chemical nature suggests it would also exhibit color. General chemical databases describe this compound as a crystalline solid that is typically green or blue-green. ontosight.ai The color of copper compounds is often dictated by the oxidation state and coordination environment of the copper ions. The degradation of related copper-arsenic pigments like Emerald Green can sometimes result in the formation of various copper arsenates, further complicating the precise identification of compounds in aged artworks. palarch.nl The potential for this compound to act as a pigment exists, but its application in color science has been overshadowed by the more historically prominent and studied copper(II) arsenical pigments.
Potential of this compound in Energy Storage and Conversion Technologies
The most promising application for this compound in the energy sector, based on current scientific investigation, lies in energy conversion, specifically in photovoltaics. The theoretically predicted electronic and optical properties of this compound make it a strong candidate for use as an absorber layer in thin-film solar cells. researchgate.nettohoku.ac.jp
As detailed in section 6.2, its predicted direct band gap of 1.0-1.2 eV is near the ideal value for a single-junction solar cell to achieve maximum theoretical conversion efficiency. researchgate.net This band gap allows the material to absorb a significant portion of the visible and near-infrared light from the sun. The high optical absorption coefficient further supports its potential, as it implies that a thin film, potentially only a few micrometers thick, could effectively capture incoming solar energy. researchgate.net This reduces the amount of material needed, which can lower costs and make the technology suitable for flexible substrates.
The development of this compound as a solar cell material is particularly noteworthy because it could be synthesized from by-products of nonferrous metal manufacturing, potentially offering a route to upcycle industrial waste into a high-value product. researchgate.nettohoku.ac.jp While experimental fabrication of a Cu₃AsO₄-based solar cell has not yet been reported, the theoretical groundwork suggests it is a promising avenue for research into next-generation photovoltaic materials. researchgate.net There is currently no available research on the application of this compound in energy storage technologies like batteries or supercapacitors.
Analytical Methodologies for Comprehensive Characterization of Cuprous Arsenate
Synchrotron-Based Techniques for In-Situ and Operando Studies of Cuprous Arsenate
Synchrotron radiation sources, which provide highly intense and focused X-ray beams, are exceptionally well-suited for the in-situ and operando investigation of this compound. researchgate.net These powerful techniques enable real-time monitoring of the mineral's formation and transformation under environmentally relevant conditions, providing insights that are unattainable with conventional ex-situ methods. researchgate.net
Key synchrotron-based methods include X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence Microscopy (μ-XRF). asme.org XAS, which comprises X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is invaluable for determining the speciation of copper and arsenic. researchgate.net XANES analysis provides information on the oxidation states of the elements (e.g., distinguishing between As(III) and As(V) or Cu(I) and Cu(II)), which is critical for assessing toxicity and mobility. researchgate.netresearchgate.net EXAFS, on the other hand, reveals details about the local atomic environment, including coordination numbers and interatomic distances, allowing for the identification of specific copper-arsenic bonding environments. researchgate.net
For instance, in studies of arsenic-containing materials like Chromated Copper Arsenate (CCA)-treated wood, XANES has been used to directly determine the oxidation state of arsenic and chromium, while EXAFS provided data on their molecular structure. researchgate.net Operando experiments, such as those mimicking reactive flow in fractured rock, have used synchrotron techniques to observe the alteration of arsenic-bearing minerals and the subsequent potential for metal mobilization in real-time. researchgate.net
Table 1: Application of Synchrotron Techniques in Arsenic Speciation Studies
| Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| XANES (X-ray Absorption Near-Edge Structure) | Oxidation state (e.g., As(III) vs. As(V)) | In-situ determination of As speciation in mine tailings. | phi.comwikipedia.org |
| EXAFS (Extended X-ray Absorption Fine Structure) | Local atomic structure (coordination, bond distances) | Characterizing the molecular environment of As and Cr in CCA-treated wood. | researchgate.net |
| μ-XRF (Micro-X-ray Fluorescence) | Elemental distribution and mapping | Imaging the spatial distribution of arsenic in contaminated soils and plant tissues. | asme.org |
Advanced Spectroscopic Techniques (e.g., XPS, Auger, EELS) for Surface and Electronic Structure of this compound
The surface chemistry and electronic structure of this compound are critical in governing its reactivity and interaction with the environment. Advanced surface-sensitive spectroscopic techniques provide detailed information on the elemental composition, chemical states, and bonding at the mineral-water interface.
X-ray Photoelectron Spectroscopy (XPS) is a primary tool for analyzing the surface of materials. unica.it By irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons, XPS provides a quantitative elemental composition and, crucially, the chemical state of the elements within the top few nanometers of the surface. acs.org For copper-arsenic compounds like enargite (Cu₃AsS₄), XPS has been used to identify the formation of oxidation products on the mineral surface, such as copper sulfates and hydroxides. nih.gov In studies of CCA-treated wood, XPS has helped elucidate the chemical bonding between the preservative components and the wood structure. researchgate.netscispace.com
Auger Electron Spectroscopy (AES) , often used in conjunction with XPS, offers complementary chemical state information. AES relies on the analysis of Auger electrons, which are emitted after an electronic relaxation process. A powerful application is the use of the Auger parameter, derived from both XPS and X-ray excited AES (XAES) measurements, to create Wagner chemical state plots. This method allows for an unambiguous assignment of the chemical states of copper and arsenic, overcoming potential ambiguities in XPS data alone. unica.it For example, in enargite, this technique has shown that arsenic's chemical environment is similar to that of arsenides, while copper resembles its state in Cu₂S.
Electron Energy Loss Spectroscopy (EELS) , typically performed in a Transmission Electron Microscope (TEM), probes the electronic structure of a material by analyzing the energy lost by electrons as they pass through a thin sample. EELS can provide information on elemental composition, chemical bonding, and oxidation states at very high spatial resolution (nanometer scale). This makes it particularly useful for analyzing individual grains or phases within a heterogeneous sample containing this compound. The core-loss region of an EELS spectrum can be used to identify elements and discern their oxidation states, while the low-loss region provides insights into electronic properties like band gaps.
Table 2: Comparison of Advanced Surface Spectroscopic Techniques
| Technique | Probe | Detected Particle | Key Information | Analysis Depth |
|---|---|---|---|---|
| XPS | X-rays | Photoelectrons | Elemental composition, chemical/oxidation state | ~5 nm |
| AES/XAES | Electrons/X-rays | Auger Electrons | Elemental composition, unambiguous chemical state (via Wagner plot) | ~5 nm |
| EELS | Electrons | Transmitted Electrons | Elemental composition, bonding, electronic properties (at nm-scale) | Bulk (thin sample) |
Chromatographic Separations Coupled with Mass Spectrometry for Speciation Analysis of Arsenic and Copper from this compound
Understanding the toxicity and mobility of arsenic and copper released from this compound requires speciation analysis—the separation, identification, and quantification of the different chemical forms of an element. unica.it Hyphenated techniques, which couple a separation method with a sensitive detector, are the gold standard for this type of analysis.
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most prevalent and powerful technique for arsenic speciation. unica.it HPLC separates the different arsenic species (e.g., inorganic arsenite [As(III)] and arsenate [As(V)], and various organic arsenic compounds) based on their physicochemical properties. Ion-exchange chromatography is a commonly used separation mode. unica.it Following separation, the eluent is introduced into the ICP-MS, which serves as a highly sensitive and element-specific detector. ICP-MS can detect elements at ultra-trace levels (parts-per-billion or lower), making it ideal for analyzing environmental and biological samples where concentrations may be low. unica.it This approach has been successfully used to identify free arsenate ions as the primary species in leachates from CCA-treated wood.
The combination of HPLC's separation power with the sensitivity and specificity of ICP-MS provides a robust platform for the complete characterization of soluble arsenic and copper species that may originate from the dissolution or transformation of this compound.
Table 3: Common HPLC-ICP-MS Parameters for Arsenic Speciation
| Component | Typical Method/Parameter | Purpose | Reference |
|---|---|---|---|
| HPLC Separation Mode | Anion-Exchange Chromatography | Separates negatively charged arsenate species like As(V). | |
| HPLC Mobile Phase | Phosphate (B84403) or carbonate buffers | To elute and separate different arsenic species from the column. | |
| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive, element-specific detection and quantification. | unica.it |
| Quantification | External calibration with species-specific standards | To accurately determine the concentration of each separated species. | unica.it |
Electrochemical Techniques for Redox State Determination of Elements in this compound
Electrochemical methods are powerful for probing the redox chemistry of this compound, offering high sensitivity, rapid analysis, and the ability to directly measure the redox state of both copper and arsenic. These techniques are particularly useful for studying electron transfer reactions that control the mineral's stability and the release of its constituent elements.
Stripping voltammetry techniques, such as Anodic Stripping Voltammetry (ASV) and Differential Pulse Anodic Stripping Voltammetry (DPASV), are well-established for the determination of trace levels of arsenic and copper. The method involves a two-step process: first, a deposition step where As(V) and/or As(III) are reduced and preconcentrated onto the surface of a working electrode (commonly gold) as As(0). In the second step, the potential is scanned in the positive direction, which strips (oxidizes) the deposited arsenic back into solution. The resulting current peak is proportional to the concentration in the original sample. By carefully selecting the deposition potential and solution conditions, it is possible to selectively determine different arsenic species and the total inorganic arsenic concentration.
Micro-Spectroscopic Mapping Techniques for Spatial Distribution of this compound Phases
In natural and industrial systems, this compound rarely exists as a pure, homogeneous phase. It is often found in complex mixtures with other minerals and materials. Micro-spectroscopic mapping techniques are essential for visualizing the spatial distribution of this compound and its associated phases at the micrometer scale, providing critical context for its formation and reactivity.
Micro-X-ray Fluorescence (μ-XRF) is a premier technique for this purpose. By focusing a synchrotron X-ray beam to a micrometer-sized spot and scanning it across a sample, μ-XRF generates detailed elemental maps. asme.org These maps reveal the location of copper and arsenic and their correlation with other elements like iron, calcium, or sulfur. This has been used effectively to identify distinct arsenic-bearing particles and their association with iron hydroxides in mine wastes. phi.com When combined with μ-XANES, it is possible to create maps of not just elemental distribution but also arsenic speciation, showing how the oxidation state varies across a sample. phi.comwikipedia.org
Micro-Raman spectroscopy is another powerful mapping technique that identifies mineral phases based on their unique vibrational spectra. It can distinguish between different arsenate minerals, such as scorodite and pharmacosiderite, and map their distribution in situ on a sample surface. The combination of these micro-spectroscopic mapping techniques provides a comprehensive picture of the mineralogical context of this compound, which is vital for understanding its environmental fate.
Theoretical and Computational Studies of Cuprous Arsenate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Cuprous Arsenate
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgroyalsocietypublishing.org DFT calculations have been employed to understand the electronic properties and bonding characteristics of copper arsenate systems. These calculations provide insights into the arrangement of electrons and the nature of the chemical bonds within the compound, which are fundamental to determining its physical and chemical properties.
In studies of related materials, DFT has been used to calculate properties like band structure, density of states (DOS), and optical absorption spectra. atlantis-press.com For instance, in copper-doped tin oxide, DFT calculations revealed that the Fermi level enters the conduction band, enhancing the material's electrical and metallic properties. atlantis-press.com Similar approaches can be applied to this compound to predict its electronic behavior.
Furthermore, DFT is instrumental in assessing the relative stability of different arsenical compounds by calculating reaction energy profiles. acs.org By determining the energy barriers for various reactions, researchers can predict the likelihood of different chemical transformations. acs.org
Table 1: Representative DFT-Calculated Properties for Related Arsenate Systems
| System | Calculated Property | Key Finding |
| Arsenicals with methanethiol | Reaction Energy Profile | The toxicity of arsenicals can be correlated with the DFT-calculated energy barriers for reaction with thiol groups. acs.org |
| Arsenate on Alumina | Adsorption Geometries | Bidentate binuclear (BB) configuration is energetically more favorable than a bidentate mononuclear (BM) configuration. mdpi.com |
| Cu-doped SnO2 | Electronic Structure | Doping with copper introduces new energy states and shifts the Fermi level, altering the electronic and optical properties. atlantis-press.com |
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Ion Transport in this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. cnislab.com This technique is particularly valuable for understanding the dynamic behavior of materials and the mechanisms of ion transport, which are crucial for applications such as in batteries or ion-exchange processes.
In the context of copper-containing systems, MD simulations have been used to investigate the sputtering of copper surfaces by ions, providing detailed information on sputter yields and sticking probabilities as a function of ion energy and impact angle. researchgate.net For this compound, MD simulations could model the movement of cuprous ions (Cu⁺) and arsenate ions (AsO₄³⁻) within the crystal lattice or in an aqueous environment.
MD simulations have also been instrumental in studying ion transport through protein nanochannels. mdpi.com These studies can reveal the spatial distribution of ions and their residence times within the channels. mdpi.com A similar approach for this compound could elucidate the pathways and energetics of ion diffusion, which is important for understanding its conductivity and reactivity. For example, MD simulations of a Cu⁺-ATPase showed that water molecules solvate the transmembrane domain, indicating a pathway for Cu⁺ release. nih.gov
The dynamic behavior of arsenate ions at interfaces has also been a subject of MD studies. For instance, the adsorption behavior of As³⁺ ions on hexagonal boron nitride and graphene nanosheets was investigated, revealing strong interactions and providing insights into potential remediation technologies. cnislab.com
Table 2: Insights from MD Simulations on Related Systems
| System | Focus of Simulation | Key Finding |
| Cu⁺-ATPase | Ion Release Pathway | Extracellular water solvates the transmembrane domain, suggesting a specific pathway for copper ion release. nih.gov |
| As³⁺ on h-BN and Graphene | Adsorption Behavior | The h-BN nanosheet shows a stronger interaction with arsenic ions compared to graphene. cnislab.com |
| Ion Transport in Nanochannels | Spatial and Temporal Properties | MD simulations can predict the distribution and residence times of different ions within a nanochannel. mdpi.com |
| Cu surface sputtering | Ion-Surface Interactions | Sputter yields and sticking probabilities are dependent on the energy and angle of incident ions. researchgate.net |
Computational Modeling of Reaction Pathways and Energetics for this compound Transformations
Computational modeling plays a crucial role in understanding the chemical transformations that this compound can undergo. By simulating reaction pathways and calculating the associated energy changes, researchers can predict the stability of different phases and the conditions under which transformations will occur.
Geochemical modeling software, for example, can be used to model the interaction of this compound with water, predicting its solubility and the formation of secondary minerals under various environmental conditions. researchgate.net Such models rely on thermodynamic data for the relevant chemical species and can simulate processes like dissolution, precipitation, and redox reactions. researchgate.net
First-principles calculations are also employed to investigate reaction energetics at the atomic level. For example, the formation of secondary arsenic minerals like scorodite has been modeled using DFT to calculate the formation enthalpies and free energies of representative molecular clusters. acs.org This approach can be extended to this compound to study its transformation into other copper arsenate minerals, such as olivenite. researchgate.net
Kinetic simulations can provide insights into the time evolution of these transformations. By calculating the energy barriers for different reaction steps, it is possible to model the rates of these processes and understand the factors that control them. osti.gov This is particularly important for predicting the long-term stability of this compound in various environments.
Crystal Structure Prediction and Phase Stability Analysis of Hypothetical this compound Compounds
Crystal structure prediction (CSP) is a computational technique used to identify the most stable crystal structures for a given chemical composition. acs.org This is a powerful tool for materials discovery, as it allows researchers to explore the potential existence of new compounds and predict their properties before they are synthesized.
The process of CSP typically involves generating a large number of candidate crystal structures and then using first-principles calculations, such as DFT, to determine their relative energies. arxiv.orgaps.org The structures with the lowest energies are predicted to be the most stable.
For this compound, CSP could be used to explore the possibility of different polymorphs (different crystal structures with the same chemical formula) or to predict the structures of new, hypothetical this compound compounds with different stoichiometries.
Phase stability analysis extends this by considering the effects of temperature and pressure on the stability of different phases. arxiv.orgaps.org This is often done using quasi-harmonic free energy calculations, which combine the results of DFT calculations with a model for the vibrational energy of the crystal lattice. arxiv.orgaps.org Such analyses can predict phase transitions between different crystal structures as a function of temperature and pressure.
Recent studies on related materials, such as silver-based chalcohalide antiperovskites, have demonstrated the power of these techniques to unveil previously overlooked energetically competitive phases and temperature-induced phase transitions. arxiv.orgaps.org Applying these methods to the this compound system could lead to the discovery of new materials with interesting and potentially useful properties.
Future Directions and Emerging Research Avenues for Cuprous Arsenate
Design and Synthesis of Novel Cuprous Arsenate Nanomaterials with Tailored Properties
The synthesis of nanomaterials has opened up new possibilities for tailoring the properties of compounds like this compound. Future research will likely focus on the controlled synthesis of this compound nanoparticles, nanowires, and thin films with specific sizes, shapes, and surface functionalities. These tailored nanostructures could exhibit enhanced catalytic activity, unique optical and electronic properties, and improved performance in environmental remediation applications.
Drawing inspiration from the successful synthesis of other metal oxide nanoparticles, researchers are expected to explore various synthesis techniques for this compound nanomaterials. nih.govnanografi.com Methods such as sol-gel processes, hydrothermal synthesis, and microwave-assisted synthesis could be adapted to produce this compound nanoparticles with uniform size and morphology. nih.govmdpi.com The use of structure-directing agents and capping ligands will be crucial in controlling the growth and stability of these nanomaterials.
A particularly promising area of investigation is the potential application of this compound nanomaterials in photovoltaics and optoelectronics. Research on related compounds like copper arsenic sulfide (B99878) has shown that they can possess favorable semiconductor properties. purdue.edu Future studies could therefore focus on synthesizing this compound nanostructures and characterizing their band gap, charge carrier mobility, and light-harvesting capabilities.
Furthermore, the development of hierarchical nanostructures, where nanoparticles are assembled into more complex architectures, could lead to materials with enhanced surface area and accessibility of active sites. acs.org Such materials could be highly effective as catalysts or as adsorbents for the removal of pollutants from water. capes.gov.br
Table 1: Potential Synthesis Methods for this compound Nanomaterials and Their Advantages
| Synthesis Method | Description | Potential Advantages for this compound |
| Sol-Gel | Involves the transition of a solution (sol) into a gel-like network. | Good control over particle size and purity. |
| Hydrothermal | Synthesis in a sealed, heated aqueous solution. nih.gov | Can produce highly crystalline nanoparticles. nih.gov |
| Microwave-Assisted | Uses microwave radiation to rapidly heat the reaction mixture. mdpi.com | Fast reaction times and energy efficiency. mdpi.com |
| Green Synthesis | Utilizes natural extracts as reducing and capping agents. tandfonline.commdpi.com | Environmentally friendly and cost-effective. tandfonline.commdpi.com |
Investigation of Quantum Confinement Effects in this compound Nanostructures
When the dimensions of a material are reduced to the nanoscale, typically below the exciton (B1674681) Bohr radius, its electronic and optical properties can change dramatically due to a phenomenon known as quantum confinement. nih.govfrontiersin.org Future research on this compound will undoubtedly explore these effects in its nanostructures. Assuming this compound is a semiconductor, its nanoparticles, or quantum dots, are expected to exhibit size-dependent properties.
A key area of investigation will be the "blue shift" of the band-gap energy, where the band gap increases as the nanoparticle size decreases. nih.gov This tunability of the band gap could allow for the engineering of this compound quantum dots that absorb and emit light at specific wavelengths, opening up applications in areas such as bio-imaging, light-emitting diodes (LEDs), and solar cells. researchgate.net
Advanced spectroscopic techniques will be essential to probe the discrete energy levels that arise from quantum confinement. ku.dk Two-dimensional coherent spectroscopy, for instance, can unravel the complex interactions between excitons (electron-hole pairs) and their environment, providing insights into dephasing mechanisms and energy transfer processes within this compound nanostructures. anl.gov Understanding these fundamental processes is critical for optimizing the performance of any potential quantum dot-based devices.
Theoretical modeling, such as Density Functional Theory (DFT), will play a crucial role in predicting and understanding the electronic structure of low-dimensional this compound systems. rsc.org These computational studies can help to rationalize the effects of quantum confinement on the band structure and predict the properties of novel nanostructures before they are synthesized in the lab. arxiv.org
Interdisciplinary Research at the Interface of Materials Science, Geochemistry, and Advanced Analytics for this compound
The study of this compound naturally brings together multiple scientific disciplines. Future research will benefit immensely from a more integrated approach that combines materials science, geochemistry, and advanced analytical techniques. This interdisciplinary focus will be crucial for understanding both the fundamental properties of this compound and its behavior in natural and engineered systems.
From a geochemical perspective, understanding the formation, stability, and transformation of copper arsenate minerals like olivenite and strashimirite is essential for managing arsenic contamination in mining environments. jgeosci.orggeoscienceworld.org Future studies will likely employ advanced analytical techniques, such as synchrotron-based X-ray diffraction and spectroscopy, to characterize the speciation and mobility of arsenic in soils and sediments containing copper. geoscienceworld.org This knowledge is vital for developing effective remediation strategies. mdpi.com
The intersection of materials science and geochemistry also offers opportunities for the development of novel materials for environmental applications. For example, insights into the geochemical processes that immobilize arsenic could inform the design of synthetic this compound-based materials for water treatment. nih.gov The study of how these materials interact with other elements and organic matter in complex environmental matrices will be a key research area. mdpi.com
Furthermore, the development of analytical methods with higher sensitivity and spatial resolution will be critical for detecting and characterizing this compound at low concentrations and at the nanoscale. Techniques like scanning and transmission electron microscopy coupled with energy-dispersive X-ray spectroscopy (SEM-EDX) can provide valuable information on the morphology and elemental composition of these materials. researchgate.net
Development of Sustainable and Resource-Efficient Synthesis Routes for this compound
In line with the principles of green chemistry, a significant future research direction will be the development of sustainable and resource-efficient methods for synthesizing this compound. Traditional chemical synthesis routes often rely on hazardous reagents and energy-intensive processes. escholarship.org
One promising approach is the use of "green" synthesis methods that employ non-toxic and renewable materials. tandfonline.commdpi.com For instance, plant extracts containing reducing and capping agents have been successfully used to synthesize copper oxide nanoparticles. mdpi.comresearchgate.net Similar methodologies could be adapted for the synthesis of this compound, potentially reducing the environmental footprint of its production. tandfonline.commdpi.comescholarship.org The use of agricultural waste products as precursors or templates for nanomaterial synthesis is another avenue worth exploring. escholarship.org
Another key aspect of sustainable synthesis is resource efficiency. This includes developing processes that maximize the conversion of raw materials into the desired product, minimize waste generation, and allow for the recycling of solvents and other reagents. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers potential advantages in terms of process control, scalability, and resource efficiency compared to traditional batch processes.
Furthermore, research into the conversion of waste materials containing copper and arsenic, such as certain types of industrial sludge or mining residues, into valuable this compound products could offer a dual benefit of waste valorization and resource recovery. epa.gov
Table 2: Principles of Green Chemistry and Their Application to this compound Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Designing synthesis routes that minimize waste byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. escholarship.org |
| Designing Safer Chemicals | Designing chemical products to be fully effective yet have little or no toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Using raw materials that are derived from renewable resources. tandfonline.commdpi.com |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products that break down into innocuous degradation products at the end of their function. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Exploration of Metastable Phases and High-Pressure Polymorphs of this compound
The application of high pressure can force atoms into new arrangements, leading to the formation of novel crystal structures, or polymorphs, with unique properties. nih.gov The exploration of the high-pressure behavior of this compound is a frontier of research that could lead to the discovery of new metastable phases with interesting electronic, magnetic, or mechanical properties.
Studies on related materials provide a strong motivation for this line of inquiry. For example, cuprous oxide (Cu₂O) has been shown to undergo a series of phase transitions under high pressure, resulting in new crystal structures with different compressibilities. frontiersin.org Similarly, elemental arsenic exhibits a complex phase diagram at high pressures, with several different solid phases having been identified. nih.gov It is therefore highly probable that this compound will also exhibit a rich high-pressure phase behavior.
High-pressure synthesis experiments, typically conducted in diamond anvil cells, coupled with in-situ X-ray diffraction, will be the primary tools for exploring these new phases. anl.gov Once synthesized, these high-pressure polymorphs can be "quenched" to ambient conditions, where they may exist in a metastable state, allowing for the characterization of their properties. researchgate.net Some metastable phases of copper arsenates are known to exist in nature, suggesting that others may be accessible in the laboratory. jgeosci.orggeoscienceworld.org
The discovery of new polymorphs of this compound could have significant implications. For instance, a new phase might exhibit enhanced catalytic activity, superconductivity, or other desirable properties not present in the ambient-pressure form. Theoretical calculations will be instrumental in predicting the stability and properties of these hypothetical high-pressure phases, guiding experimental efforts. nih.gov The study of polymorphism in molecular materials has shown that different crystal forms can have vastly different properties, and this is likely to be the case for this compound as well. kirsoplabs.co.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
